7-Bromo-3-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, material science, and organic synthesis due to its unique structural properties .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Additionally, some imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with specific targets in the tuberculosis bacteria to inhibit their growth.
Biochemical Pathways
Given the reported activity of similar compounds against tuberculosis bacteria , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these bacteria.
Result of Action
Based on the reported activity of similar compounds, it can be inferred that this compound may lead to the inhibition of growth or death of tuberculosis bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methylimidazo[1,2-a]pyridine typically involves the bromination of 3-methylimidazo[1,2-a]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Actividad Biológica
7-Bromo-3-methylimidazo[1,2-a]pyridine (7-Br-3-MeI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article highlights its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
7-Br-3-MeI belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis typically involves the bromination of 3-methylimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) under radical conditions, which allows for the introduction of the bromine atom at the 7-position of the imidazole ring.
Antimicrobial Activity
Research indicates that 7-Br-3-MeI exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for related imidazo[1,2-a]pyridine derivatives have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv . This suggests that 7-Br-3-MeI may share similar mechanisms of action, potentially targeting key bacterial enzymes involved in cell wall synthesis.
Anticancer Properties
In addition to its antimicrobial effects, 7-Br-3-MeI has demonstrated anticancer potential. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. For instance, certain derivatives have been linked to the inhibition of phospholipase A2 (PLA2), an enzyme implicated in cancer progression .
Biological Activity Summary
The biological activities of 7-Br-3-MeI can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against clinical strains of bacteria. Among them, compounds related to 7-Br-3-MeI showed significant antibacterial activity with MIC values indicating strong potential for further development as antimicrobial agents .
- Anticancer Mechanisms : Research involving molecular docking studies revealed that 7-Br-3-MeI and its derivatives interact with critical proteins involved in cancer cell signaling. For example, binding interactions with DNA gyrase were observed, suggesting a mechanism similar to that of established antibiotics like ciprofloxacin .
Propiedades
IUPAC Name |
7-bromo-3-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-10-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZZDKXATURHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276026-68-6 |
Source
|
Record name | 7-bromo-3-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.